2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane
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Overview
Description
2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane is an organic compound with a unique structure that includes an oxirane ring and a methylprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane typically involves the reaction of 2-methyl-2-propen-1-ol with an epoxidizing agent. One common method is the use of a peracid, such as meta-chloroperoxybenzoic acid, under controlled conditions to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted oxirane derivatives
Scientific Research Applications
2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane has several applications in scientific research:
Polymer Chemistry: It can be used as a monomer in the synthesis of polymers with unique properties.
Materials Science: The compound’s reactivity makes it useful in the development of advanced materials.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane involves the reactivity of the oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can form various products depending on the nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propen-1-ol: A precursor in the synthesis of 2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane.
2-Methyl-2-propenyl oxirane: Similar structure but different reactivity due to the position of the oxirane ring.
Properties
CAS No. |
5459-41-6 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-methyl-2-(2-methylprop-2-enoxymethyl)oxirane |
InChI |
InChI=1S/C8H14O2/c1-7(2)4-9-5-8(3)6-10-8/h1,4-6H2,2-3H3 |
InChI Key |
VJADISYNWFFUMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COCC1(CO1)C |
Origin of Product |
United States |
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